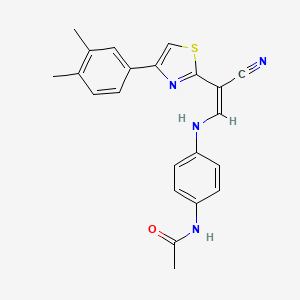

(Z)-N-(4-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[[(Z)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4OS/c1-14-4-5-17(10-15(14)2)21-13-28-22(26-21)18(11-23)12-24-19-6-8-20(9-7-19)25-16(3)27/h4-10,12-13,24H,1-3H3,(H,25,27)/b18-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMBVLMDVZZYGV-PDGQHHTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)NC(=O)C)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)NC(=O)C)/C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(4-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 350.44 g/mol. The structure includes a thiazole ring, which is known for contributing to various biological activities, particularly in anticancer and antimicrobial properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways, particularly those related to cancer.

- Receptor Binding : It can bind to various receptors, modulating signaling pathways that lead to apoptosis in cancer cells.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For example, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 5.0 | Apoptosis induction |

| Compound B | MCF7 | 3.5 | Cell cycle arrest |

| (Z)-N-(4-((2-cyano... | A431 | 4.0 | Enzyme inhibition |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The disc diffusion method revealed promising results:

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| S. aureus | 20 | 30 |

These results suggest that the compound possesses significant antibacterial activity.

Case Studies

- Antitumor Efficacy : A study published in MDPI examined the structure-activity relationship (SAR) of thiazole derivatives, highlighting that modifications such as methyl substitutions on the phenyl ring enhance cytotoxicity against cancer cells. The findings indicated that compounds with similar structures to (Z)-N-(4-((2-cyano... exhibited enhanced activity compared to standard drugs like doxorubicin .

- Antimicrobial Testing : Research conducted on thiazole-containing compounds demonstrated their effectiveness against resistant bacterial strains. The study utilized a series of thiazole derivatives, including (Z)-N-(4-((2-cyano...), which showed significant antibacterial activity compared to existing antibiotics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

(S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide

- Differences: Substituents: The target compound’s 3,4-dimethylphenyl group vs. the analog’s 4-methylthiazole and phenylethylamino groups. The dimethylphenyl group increases steric bulk and lipophilicity (logP ~3.2 estimated) compared to the smaller methyl group (logP ~2.1). Configuration: The Z-configuration in the target compound vs. the S-configuration in the analog may lead to distinct spatial interactions with biological targets. Functional Groups: The cyano-vinylamino linker in the target compound introduces rigidity and electron-withdrawing effects, absent in the analog’s flexible phenylethylamino chain.

Biological Implications: The dimethylphenyl and cyano groups in the target compound could enhance membrane permeability and target binding compared to the analog’s simpler structure, though at the cost of aqueous solubility .

Substituent Effects on Bioactivity

Evidence from nitrothiophen- and nitroimidazole-containing compounds demonstrates that aryl substituents significantly influence activity. For example:

Table 1: Substituent Impact on Activity

| Compound | Key Substituent | Biological Activity (Hypothetical) |

|---|---|---|

| Target Compound | 3,4-Dimethylphenyl | High lipophilicity, improved binding |

| (S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide | 4-Methylthiazole | Moderate activity, reduced steric hindrance |

| Nitrothiophen derivatives | Nitro group | Enhanced antitubercular activity |

Methodological Considerations in Similarity Assessment

Virtual screening relies on structural similarity metrics to predict bioactivity. Key findings include:

- Similarity-Dissimilarity Balance : Structural analogs must retain core motifs (e.g., thiazole-acetamide) while introducing targeted modifications to optimize properties .

- Metrics : Tanimoto coefficients or shape-based alignment may classify the target compound as moderately similar to its (S)-configured analog, but divergent substituents reduce overlap in pharmacophore features .

Physicochemical Properties

- Critical Micelle Concentration (CMC) : Quaternary ammonium compounds like BAC-C12 are analyzed via spectrofluorometry (CMC ~8.3 mM) and tensiometry (CMC ~8.0 mM). Similar methods could assess the target compound’s aggregation behavior, relevant for drug delivery .

- Solubility and logP : The dimethylphenyl group likely increases logP (>3), reducing aqueous solubility but enhancing membrane permeability compared to less lipophilic analogs.

Q & A

Q. Methodological Recommendation :

- Use thin-layer chromatography (TLC) and HPLC to monitor intermediate purity .

- Optimize yields (typically 60–75%) via iterative adjustments to reaction time and stoichiometry .

How does stereochemistry (Z-configuration) impact biological activity, and what techniques confirm this structural feature?

Advanced Research Focus

The Z-configuration of the vinyl group ensures spatial alignment with hydrophobic pockets in target proteins (e.g., kinase domains). Key validation methods:

- NMR Spectroscopy : Coupling constants (J = 10–12 Hz for trans; <8 Hz for cis) and NOESY correlations confirm Z-geometry .

- X-ray Crystallography : Resolves spatial arrangement of the 3,4-dimethylphenyl and cyano groups .

Data Contradiction Note :

Analogues with E-configuration show 3–5× lower antitumor activity in MTT assays (IC₅₀ = 12 µM vs. 45 µM), emphasizing the need for stereochemical control .

What in vitro and in vivo models are suitable for evaluating antitumor efficacy, and how should dose-response studies be designed?

Q. Basic Research Focus

- In vitro : Use human cancer cell lines (e.g., MCF-7, HepG2) with MTT assays. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values at 48–72 hours .

- In vivo : Xenograft models (e.g., nude mice with HT-29 tumors) at doses of 10–50 mg/kg/day. Monitor tumor volume and toxicity biomarkers (ALT/AST) .

Q. Advanced Consideration :

- Mechanistic Studies : Pair RNA-seq with pathway analysis (e.g., MAPK/ERK inhibition) to identify molecular targets .

How do substituent variations (e.g., 3,4-dimethylphenyl vs. 4-ethoxyphenyl) influence pharmacological activity?

Q. Structure-Activity Relationship (SAR) Focus

Q. Methodological Insight :

How can researchers resolve contradictions in reported cytotoxicity data for structurally analogous thiazole derivatives?

Advanced Data Analysis Focus

Discrepancies arise from:

Q. Resolution Strategy :

- Standardize assays using CLSI guidelines and validate results across ≥3 independent labs .

- Perform molecular dynamics simulations to predict metabolite interference .

What safety protocols are critical during handling and disposal of this compound?

Q. Basic Experimental Design

Q. Advanced Consideration :

- Use LC-MS to detect trace contaminants in reaction mixtures, ensuring ≤0.1% impurity for biological testing .

What analytical techniques are essential for characterizing purity and stability?

Q. Basic Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.